molecular formula C25H23N5O2 B8308500 2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-84-7

2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B8308500
CAS No.: 380378-84-7
M. Wt: 425.5 g/mol
InChI Key: CXLYMYOLZVDOON-UHFFFAOYSA-N
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Description

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .

Properties

CAS No.

380378-84-7

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C25H23N5O2/c1-3-30-23-19(25(31)29(2)21-9-6-12-27-24(21)30)15-17(16-28-23)11-14-32-22-10-13-26-20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3

InChI Key

CXLYMYOLZVDOON-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=NC5=CC=CC=C54)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- involves multiple steps. One common method includes the reaction of 8-bromo-5,11-dihydro-11-ethyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one with sodium hydride in N,N-dimethylformamide at 50°C, followed by treatment with methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further characterized by spectroscopic methods.

Scientific Research Applications

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes, such as reverse transcriptase in the case of its structural analogs. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets include key enzymes involved in nucleic acid synthesis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinolinyloxyethyl group is particularly noteworthy for its potential interactions with biological targets.

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